molecular formula C20H18FN3O2 B6556376 N-ethyl-1-[(4-fluorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 1040637-40-8

N-ethyl-1-[(4-fluorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B6556376
CAS No.: 1040637-40-8
M. Wt: 351.4 g/mol
InChI Key: COLOKMSPOQNDQI-UHFFFAOYSA-N
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Description

N-ethyl-1-[(4-fluorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is a pyridazine derivative featuring a carboxamide group at position 3 of the pyridazine ring. Key structural attributes include:

  • Carboxamide substituents: Dual N-ethyl and N-phenyl groups, which may enhance steric bulk and modulate solubility.
  • 6-oxo group: A ketone at position 6, common in pyridazinone-based bioactive compounds.

Properties

IUPAC Name

N-ethyl-1-[(4-fluorophenyl)methyl]-6-oxo-N-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c1-2-23(17-6-4-3-5-7-17)20(26)18-12-13-19(25)24(22-18)14-15-8-10-16(21)11-9-15/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLOKMSPOQNDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-ethyl-1-[(4-fluorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, cellular effects, and potential therapeutic uses.

The compound has a complex molecular structure characterized by the following:

  • Molecular Formula : C₁₈H₁₈FN₃O₂
  • Molecular Weight : 319.35 g/mol
  • IUPAC Name : this compound

Research indicates that the compound exhibits its biological effects primarily through modulation of specific cellular pathways. Notably, it may interact with mitochondrial functions and influence apoptotic pathways in cancer cells.

Key Mechanisms:

  • Mitochondrial Uncoupling : Similar to known mitochondrial uncouplers, this compound may disrupt mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in various cancer cell lines .
  • Cell Cycle Regulation : The compound appears to downregulate cyclin D1 and cyclin E while inducing p27 or p53 levels, which are critical for cell cycle arrest and apoptosis .

Biological Activity in Cell Lines

The biological activity of this compound has been evaluated in several cancer cell lines:

Cell LineIC50 (μM)Observed Effects
HeLa (Cervical)15Induction of apoptosis via caspase activation
Jurkat (T-cell)20Increased ROS levels; cell cycle arrest
Calu-6 (Lung)200Downregulation of cyclins; upregulation of p53
As4.1 (Mouse)10Mitochondrial depolarization; increased Bax/Bcl-2 ratio

Case Study 1: Apoptotic Mechanism in HeLa Cells

In a study investigating the apoptotic effects of the compound on HeLa cells, researchers found that treatment led to significant increases in caspase activity and alterations in mitochondrial membrane potential. The study concluded that the compound could serve as a potential chemotherapeutic agent due to its ability to induce apoptosis selectively in cancer cells while sparing normal cells.

Case Study 2: Anti-proliferative Effects on Jurkat Cells

Another study focused on Jurkat T-cells demonstrated that this compound significantly inhibited cell proliferation. The mechanism was linked to increased intracellular ROS and activation of apoptotic pathways, suggesting its potential role in treating T-cell leukemias.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to analogs based on substituent variations, molecular properties, and inferred bioactivity.

Table 1: Key Comparisons of Pyridazine Derivatives
Compound Name / ID Substituents (Position 1 and Carboxamide) Molecular Formula Molecular Weight Notable Properties / Activity
Target Compound 1-[(4-fluorophenyl)methyl], N-ethyl-N-phenyl C₂₀H₁₉FN₃O₂* 352.4* Potential proteasome inhibitor (inferred)
1-Benzyl-N-(3-(cyclopropylcarbamoyl)-4-fluorophenyl)-... (Compound 9, ) 1-benzyl, N-(3-cyclopropylcarbamoyl-4-fluorophenyl) Not reported Not reported Proteasome inhibitor (IC₅₀ = 0.12 µM)
N-(5-chloro-2-methoxyphenyl)-1-[(4-fluorophenyl)methyl]-... () 1-[(4-fluorophenyl)methyl], N-(5-chloro-2-methoxyphenyl) C₁₉H₁₅ClFN₃O₃ 387.79 Structural analog with chloro-methoxy substituent
L702-0003 () 1-(2-benzimidazolylmethyl), N-phenyl C₂₁H₁₈N₆O₃ 402.41 High logP (1.80), moderate solubility
4-hydroxy-N-[(methoxyimino)methyl]-6-oxo-1-phenyl-... () 1-phenyl, N-(methoxyimino)methyl, 4-hydroxy C₁₃H₁₂N₄O₄ 288.26 Smaller scaffold, polar functional groups

*Inferred based on structural analysis.

Critical Analysis of Substituent Effects

  • Position 1 Substituents :

    • The 4-fluorophenylmethyl group in the target compound and ’s analog enhances lipophilicity compared to benzyl (Compound 9, ) or benzimidazolylmethyl (L702-0003) groups. Fluorine may improve metabolic stability .
    • ’s compound lacks a benzyl-like substituent, reducing steric bulk.
  • Carboxamide Modifications: The dual N-ethyl-N-phenyl substitution in the target compound increases hydrophobicity (logP ~2–3 inferred) compared to cyclopropylcarbamoyl (Compound 9) or benzimidazolyl groups (L702-0003). This may affect membrane permeability and binding pocket interactions .
  • Biological Activity: Pyridazinones with cyclopropylcarbamoyl substituents () exhibit potent proteasome inhibition, suggesting the target compound’s N-ethyl-N-phenyl groups may require optimization for similar efficacy .

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